2-bromo-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
2-bromo-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It’s a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-bromo-1H-pyrrolo[2,3-b]pyridine, has been reported in several studies . These compounds have been synthesized using various chemical reactions, including condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate .Molecular Structure Analysis
The molecular structure of 2-bromo-1H-pyrrolo[2,3-b]pyridine has been studied using techniques such as X-ray diffraction and density functional theory (DFT) . The compound has a density of 1.8±0.1 g/cm3 .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridines, including 2-bromo-1H-pyrrolo[2,3-b]pyridine, have been shown to undergo various chemical reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases .Physical And Chemical Properties Analysis
2-bromo-1H-pyrrolo[2,3-b]pyridine has a molecular weight of 197.03 and a density of 1.8±0.1 g/cm3 . The exact mass is 195.963608 .Wissenschaftliche Forschungsanwendungen
Fibroblast Growth Factor Receptor Inhibitors
- Application Summary: 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3, which play an essential role in various types of tumors . Therefore, these derivatives are being developed as potential cancer therapies .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .
- Results: Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
TNIK Inhibition
- Application Summary: 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on TNIK . TNIK is a kinase involved in various cellular processes, and its inhibition can have therapeutic implications.
- Methods of Application: Several series of compounds were designed and synthesized . The specific methods of application or experimental procedures were not detailed in the source.
- Results: Some of the synthesized compounds had potent TNIK inhibition with IC50 values lower than 1 nM .
Pyrrolopyrazine Derivatives
- Application Summary: Pyrrolopyrazine, a biologically active scaffold that contains a pyrrole and a pyrazine ring, has been used in various applications such as pharmaceuticals, organic materials, and bioactive molecules .
- Methods of Application: This review explained various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results: Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Aurora B/C Kinase Inhibition
- Application Summary: 4-Bromo-2-iodo-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine was used to discover GSK1070916, a potent and selective inhibitor of Aurora B/C kinase . Aurora kinases play critical roles in cell division, and their inhibition is being explored for potential cancer therapies .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, the research involved the design and synthesis of a series of compounds .
- Results: The synthesized compound GSK1070916 showed potent inhibition of Aurora B/C kinase .
IL-2 Inhibition
- Application Summary: 1H-pyrrolo[2,3-b]pyridine scaffold was found to have high inhibition on IL-2 . IL-2 is a cytokine that plays a crucial role in the immune response, and its inhibition can have therapeutic implications.
- Methods of Application: Several series of compounds were designed and synthesized . The specific methods of application or experimental procedures were not detailed in the source.
- Results: Some of the synthesized compounds showed concentration-dependent IL-2 inhibitory characteristics .
Zukünftige Richtungen
Research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 2-bromo-1H-pyrrolo[2,3-b]pyridine, is ongoing, with a focus on their potential as FGFR inhibitors for cancer therapy . Other future directions include the development of novel 7-azaindole derivatives and the exploration of their potential as FLT3 inhibitors for the treatment of acute myeloid leukemia .
Eigenschaften
IUPAC Name |
2-bromo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRBNTYNEXFATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621357 | |
Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1083181-25-2 | |
Record name | 2-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.